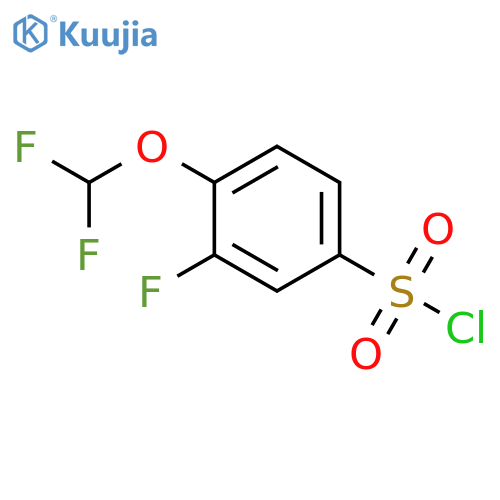

Cas no 1178111-39-1 (4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride)

1178111-39-1 structure

商品名:4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride

- Benzenesulfonyl chloride, 4-(difluoromethoxy)-3-fluoro-

- 4-(Difluoromethoxy)-3-fluorobenzenesulfonyl chloride

-

- インチ: 1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-6(5(9)3-4)14-7(10)11/h1-3,7H

- InChIKey: PABHZYCQTUFWJU-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(OC(F)F)C(F)=C1

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308709-50mg |

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |

1178111-39-1 | 95+% | 50mg |

¥2090.00 | 2024-08-09 | |

| TRC | D447028-100mg |

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl Chloride |

1178111-39-1 | 100mg |

$ 230.00 | 2022-06-05 | ||

| Alichem | A013000690-1g |

4-(Difluoromethoxy)-3-fluorobenzenesulfonyl chloride |

1178111-39-1 | 97% | 1g |

$1564.50 | 2023-09-04 | |

| Enamine | EN300-189252-0.5g |

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |

1178111-39-1 | 95% | 0.5g |

$391.0 | 2023-09-18 | |

| Enamine | EN300-189252-0.05g |

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |

1178111-39-1 | 95% | 0.05g |

$97.0 | 2023-09-18 | |

| eNovation Chemicals LLC | Y1245272-100mg |

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |

1178111-39-1 | 95%+ | 100mg |

$245 | 2024-06-06 | |

| Aaron | AR01BGRM-2.5g |

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |

1178111-39-1 | 95% | 2.5g |

$1411.00 | 2023-12-16 | |

| Aaron | AR01BGRM-1g |

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |

1178111-39-1 | 95% | 1g |

$731.00 | 2025-02-09 | |

| Enamine | EN300-189252-10g |

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |

1178111-39-1 | 95% | 10g |

$2209.0 | 2023-09-18 | |

| A2B Chem LLC | AW13462-5g |

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |

1178111-39-1 | 95% | 5g |

$1602.00 | 2024-04-20 |

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1178111-39-1 (4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride) 関連製品

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量